N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine
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Overview
Description
N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine: is an organic compound with the molecular formula C13H22N2 It is a diamine derivative, characterized by the presence of two amine groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of 2-methylbenzyl chloride with isopropylamine in the presence of a base, followed by the addition of ethylenediamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor in the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include its use as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or base, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N1-Isopropyl-N1-(2-methylbenzyl)propane-1,3-diamine
- N1-Isopropyl-N1-(2-methylbenzyl)butane-1,4-diamine
- N1-Isopropyl-N1-(2-methylbenzyl)pentane-1,5-diamine
Comparison: N*1*-Isopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine is unique due to its specific ethane backbone, which influences its reactivity and properties. Compared to its analogs with longer carbon chains, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for distinct applications.
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)15(9-8-14)10-13-7-5-4-6-12(13)3/h4-7,11H,8-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNUTKVNYWATNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCN)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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